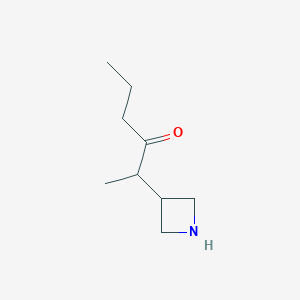

2-(Azetidin-3-YL)hexan-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-(azetidin-3-yl)hexan-3-one |

InChI |

InChI=1S/C9H17NO/c1-3-4-9(11)7(2)8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

JMMTVOHGIKHRPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(C)C1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yl Hexan 3 One and Analogous Structures

Strategic Approaches to the Construction of the Azetidine (B1206935) Ring System

The inherent ring strain of azetidines presents unique challenges and opportunities in their synthesis. rsc.orgmagtech.com.cn Various methods have been developed to access this important heterocyclic scaffold, ranging from cycloaddition reactions to ring-forming transformations of acyclic precursors.

Cycloaddition Reactions in Azetidine and Azetidinone Synthesis (e.g., Staudinger Reaction)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger β-lactam synthesis, is a widely employed method for the preparation of 2-azetidinones (β-lactams), which are versatile precursors to azetidines. mdpi.comtandfonline.comresearchgate.netchemijournal.com This reaction, first reported by Hermann Staudinger in 1907, involves the formation of a four-membered ring through the reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine. mdpi.comchemijournal.com

The mechanism of the Staudinger reaction is generally considered to be a stepwise process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, leading to a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate furnishes the β-lactam ring. mdpi.com The stereochemical outcome of the reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the reaction temperature, allowing for the synthesis of both cis and trans β-lactams. mdpi.com

| Reactants | Conditions | Product | Stereochemistry | Yield |

| Chloroacetyl chloride and heterocyclic imines | Et3N | Heterocyclic hybrids of β-lactams | trans-selective in refluxing CHCl3, THF, 1,4-dioxane, and toluene | Good |

| Acetoxyketene and chiral imines derived from D-mannitol | 0 °C to room temperature | cis-β-lactams | cis | High |

| Phenoxyacetyl chloride and imines | Room temperature | N-(2-hydroxy-2-phenylethyl)-β-lactams | Complete cis-selectivity | Not specified |

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides a direct route to azetidines. chemrxiv.orgrsc.org This reaction is a valuable method for synthesizing functionalized azetidines, although challenges such as competing E/Z isomerization of the imine can limit its application. rsc.org Recent advancements have utilized visible light-mediated energy transfer to promote this cycloaddition under mild conditions. chemrxiv.org

Reductive Pathways for Azetidine Ring Formation from Precursors (e.g., Azetidinones)

Azetidin-2-ones, readily accessible through methods like the Staudinger reaction, can be efficiently reduced to the corresponding azetidines. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). wikipedia.org A more effective reducing system is a mixture of lithium aluminum hydride and aluminum trichloride, which is a source of "AlClH2" and "AlCl2H". wikipedia.org The reduction of the amide carbonyl group within the β-lactam ring provides a straightforward method to obtain the saturated azetidine core. magtech.com.cnwikipedia.org

| Precursor | Reducing Agent | Product |

| Azetidin-2-one (β-lactam) | Lithium aluminum hydride (LiAlH4) | Azetidine |

| Azetidin-2-one (β-lactam) | LiAlH4/AlCl3 | Azetidine |

Ring-Forming Transformations from Non-Azetidine Starting Materials (e.g., Oxiranes, Aza-Michael Addition)

The construction of the azetidine ring can also be achieved through intramolecular cyclization of appropriately functionalized acyclic precursors. One such approach involves the ring transformation of substituted oxiranes. For instance, enantiopure (2-aminoalkyl)oxiranes can undergo base-induced cyclization to stereospecifically form 2-(hydroxymethyl)azetidines. acs.org The regioselectivity of this cyclization can be controlled by the reaction conditions, sometimes leading to the formation of pyrrolidin-3-ols as competing products. acs.org

The aza-Michael addition is another powerful strategy for C-N bond formation and has been applied to the synthesis of azetidine derivatives. mdpi.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For example, the aza-Michael addition of various heterocyclic amines to methyl 2-(azetidin-3-ylidene)acetate has been utilized to prepare novel heterocyclic amino-acid-like building blocks containing the azetidine ring. mdpi.combohrium.comnih.govresearchgate.netnih.gov

| Starting Materials | Reaction Type | Product |

| Enantiopure (2-aminoalkyl)oxiranes | Base-induced cyclization | 2-(Hydroxymethyl)azetidines |

| Methyl 2-(azetidin-3-ylidene)acetate and heterocyclic amines | Aza-Michael addition | 3-Substituted 3-(acetoxymethyl)azetidines |

Stereocontrolled Synthesis of Azetidine Rings

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with potential biological activity. In the context of azetidine synthesis, stereocontrol can be achieved through various strategies. As mentioned earlier, the Staudinger reaction can be rendered stereoselective, providing access to either cis or trans β-lactams depending on the reaction conditions and the choice of reactants. mdpi.com For example, the reaction of acetoxyketene with chiral imines derived from D-mannitol affords cis-β-lactams with high stereoselectivity. mdpi.com

Furthermore, the synthesis of azetidines from chiral, non-racemic starting materials allows for the transfer of stereochemical information to the final product. The cyclization of enantiopure (2-aminoalkyl)oxiranes is a prime example of a stereospecific transformation leading to optically active azetidines. acs.org The development of stereodivergent routes allows for the preparation of different stereoisomers from a common precursor, which is highly valuable in medicinal chemistry for exploring the structure-activity relationships of chiral molecules. rsc.org

Synthetic Routes to the Hexan-3-one Moiety

The hexan-3-one portion of the target molecule is a simple ketone. The formation of this functional group can be accomplished through a variety of well-established synthetic methods.

Formation of Ketone Functionalities

The synthesis of ketones is a fundamental transformation in organic chemistry, with numerous methods available. wikipedia.orgorganicchemistrytutor.com Some of the most common and reliable approaches include:

Oxidation of Secondary Alcohols : The oxidation of a secondary alcohol is a direct and efficient method for preparing a ketone. organicchemistrytutor.comlibretexts.org A wide range of oxidizing agents can be employed for this purpose, including chromic acid (Jones reagent), pyridinium chlorochromate (PCC), and Dess-Martin periodinane. organicchemistrytutor.comlibretexts.org For the synthesis of hexan-3-one, this would involve the oxidation of hexan-3-ol.

Hydration of Alkynes : The hydration of an alkyne, typically catalyzed by mercury(II) salts in the presence of aqueous acid, proceeds via an enol intermediate that tautomerizes to the more stable ketone. libretexts.org The hydration of hex-2-yne or hex-3-yne would yield hexan-3-one.

Friedel-Crafts Acylation : For the synthesis of aryl ketones, the Friedel-Crafts acylation is a powerful method. libretexts.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.org

Ozonolysis of Alkenes : The oxidative cleavage of a carbon-carbon double bond in an alkene using ozone (O3) can yield ketones, aldehydes, or a mixture of both, depending on the substitution pattern of the alkene. organicchemistrytutor.comlibretexts.org

From Carboxylic Acid Derivatives : Ketones can also be prepared from various carboxylic acid derivatives. For instance, the reaction of an acyl chloride with an organocadmium or organocuprate reagent, or the reaction of a nitrile with a Grignard reagent followed by hydrolysis, can afford ketones. wikipedia.org

A specific synthetic route to hexan-3-one involves the hydration of hex-3-ene to form hexan-3-ol, followed by oxidation of the resulting secondary alcohol. study.com

| Synthetic Method | Starting Material | Reagents | Product |

| Oxidation | Secondary alcohol (e.g., hexan-3-ol) | CrO3/H2SO4 (Jones reagent), PCC, Dess-Martin periodinane | Ketone (e.g., hexan-3-one) |

| Hydration | Alkyne (e.g., hex-2-yne or hex-3-yne) | H2O, H2SO4, HgSO4 | Ketone (e.g., hexan-3-one) |

| Friedel-Crafts Acylation | Aromatic ring and acyl chloride/anhydride | Lewis acid (e.g., AlCl3) | Aryl ketone |

| Ozonolysis | Alkene | 1. O3; 2. Me2S or Zn/H2O | Ketone and/or aldehyde |

| From Nitriles | Nitrile | 1. Grignard reagent; 2. H3O+ | Ketone |

Controlled Alkylation Strategies for Alpha-Substituted Ketones

A key challenge in the synthesis of unsymmetrical ketones like 2-(azetidin-3-yl)hexan-3-one is the regioselective formation of a carbon-carbon bond at a specific α-carbon. Conventional α-alkylation of ketones often yields a mixture of regioisomers due to the formation of both kinetic and thermodynamic enolates. nih.gov For a ketone such as hexan-3-one, deprotonation can occur at either the C2 (methylene) or C4 (methylene) position.

Modern synthetic methods have been developed to overcome this challenge, enabling selective alkylation at either the more- or less-hindered α-site. Strategies for achieving regiocontrol include the use of bulky bases to favor the kinetic, less-substituted enolate or employing specific catalytic systems that can differentiate between the two α-positions. nih.govresearchgate.net For instance, nickel-catalyzed allylic alkylation using a bulky biphenyl diphosphine ligand has been shown to preferentially alkylate the more-substituted α-site of unsymmetrical ketones. nih.govresearchgate.net While this specific reaction involves allylic alcohols, the underlying principle of using a sterically demanding catalyst to control enolate reactivity is broadly applicable.

Another powerful approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes transition metal catalysts (e.g., based on Iridium, Ruthenium, or Cobalt) to couple ketones with alcohols. organic-chemistry.orgresearchgate.net This method avoids the pre-formation of enolates and the use of stoichiometric bases, offering a greener alternative for α-alkylation. organic-chemistry.org

Below is a table summarizing catalytic systems used for the regioselective α-alkylation of ketones, a foundational step for synthesizing the hexanone portion of the target molecule.

| Catalyst System | Ketone Substrate | Alkylating Agent | Regioselectivity | Yield (%) |

| Nickel / DTBM-BP Ligand | 3-Methylbutan-2-one | Allylic Alcohols | More-hindered α-site | High |

| [Cp*Ir(2,2′-bpyO)(H₂O)] | Various Ketones | Primary Alcohols | α-alkylation | High |

| Ionic Cobalt-PNP Complex | Various Ketones | Primary Alcohols | α-alkylation | Good |

| Pincer Ruthenium(III) Complex | Secondary Alcohols | Primary/Secondary Alcohols | β-alkylation (forms α-alkylated ketones) | Not Specified |

This table presents examples of controlled alkylation strategies applicable to ketone functionalization.

Coupling Methodologies for Integrating Azetidine and Hexanone Scaffolds

The construction of the target molecule requires the formation of a C-C or C-N bond between the azetidine ring and the hexanone backbone. This can be achieved through several powerful synthetic strategies, including nucleophilic substitution and organometallic cross-coupling reactions.

Nucleophilic substitution is a fundamental class of reactions in organic synthesis where a nucleophile displaces a leaving group on an electrophilic substrate. solubilityofthings.comorganic-chemistry.org This reaction can be applied to couple the azetidine and hexanone fragments in two principal ways:

Azetidine as the Nucleophile: A protected azetidine, acting as a secondary amine nucleophile, can react with an α-halo ketone, such as 2-bromohexan-3-one. This reaction would proceed via an SN2 mechanism, where the nitrogen atom of the azetidine attacks the carbon bearing the halogen, displacing the bromide ion. libretexts.org This approach forms a C-N bond, leading to an N-substituted azetidine analog rather than the C-substituted target molecule.

Azetidine as the Electrophile: A more direct route involves the enolate of hexan-3-one (the nucleophile) attacking an azetidine ring bearing a suitable leaving group at the 3-position (e.g., 3-iodo-N-Boc-azetidine). This is a classic SN2 reaction forming the desired C-C bond. organic-chemistry.orglibretexts.org The success of this reaction depends on the stability of the enolate and the reactivity of the azetidinyl electrophile. The considerable ring strain of the azetidine ring can influence its reactivity. rsc.org

These reactions are typically bimolecular (SN2), involving a single, concerted step where the nucleophile attacks as the leaving group departs, resulting in an inversion of stereochemistry if the electrophilic carbon is a chiral center. solubilityofthings.comlibretexts.org

| Nucleophile | Electrophile | Mechanism | Key Considerations |

| Azetidine | 2-Bromohexan-3-one | SN2 | Forms C-N bond; potential for over-alkylation. |

| Hexan-3-one enolate | 3-Iodo-N-Boc-azetidine | SN2 | Forms desired C-C bond; requires controlled enolate formation. |

| Organolithium Reagents | Carboxylates | Addition-Elimination | Can form ketones after acidic workup. masterorganicchemistry.com |

This table outlines plausible nucleophilic substitution pathways for coupling azetidine and hexanone fragments.

Organometallic cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds. nih.gov This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. nih.gov This methodology could be adapted to synthesize this compound.

A plausible Suzuki-Miyaura coupling strategy would involve the reaction between an azetidine-3-boronic acid or ester and an α-bromohexan-3-one. The development of stable azetidine-based ligands and their palladium complexes has demonstrated their utility and high activity in Suzuki-Miyaura couplings, even in aqueous media. mdpi.comresearchgate.netresearchgate.net These catalysts are effective for coupling various aryl bromides and chlorides. researchgate.net While direct coupling to an sp³-hybridized α-halo ketone is more challenging than to an aryl halide, specialized conditions and ligands have been developed to facilitate such transformations.

The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov

| Organoboron Compound | Organic Halide | Catalyst/Ligand System | Potential Outcome |

| Azetidine-3-boronic acid, N-protected | 2-Bromohexan-3-one | Pd₂(dba)₃ / SPhos | Formation of this compound |

| 4-Tolylboronic acid | 4-Bromonitrobenzene | Azetidine-Pd Complex | High conversion to biphenyl product researchgate.net |

| Arylboronic acids | Aryl bromides/chlorides | Azetidine-based tridentate Pd(II) complexes | High activity in water researchgate.net |

This table illustrates the application of Suzuki-Miyaura coupling for the derivatization of azetidines and related C-C bond formations.

Achieving regioselectivity is paramount in the synthesis of specifically substituted molecules like this compound. This control applies to both the ketone and the azetidine moieties.

For the ketone, as discussed in section 2.2.2, regioselective α-alkylation can be achieved by carefully choosing the base and reaction conditions to favor either the kinetic or thermodynamic enolate, or by using advanced catalytic systems that can direct alkylation to a specific site. nih.govresearchgate.net

For the azetidine ring, regioselective functionalization is also a well-explored area. The azetidine ring itself can act as a directing group in C-H functionalization reactions. For instance, in 2-arylazetidines, the nitrogen atom can direct lithiation to the ortho-position of the aryl ring. nih.govthieme-connect.com The nature of the N-substituent on the azetidine ring plays a critical role; N-Boc protected azetidines may lead to α-benzylic lithiation, while N-alkyl azetidines favor ortho-C–H functionalization. thieme-connect.com While the target molecule lacks an aryl group for such directed metallation, these principles highlight the possibility of selectively functionalizing positions on or adjacent to the azetidine ring in more complex analogs.

Furthermore, regioselective ring-opening reactions of unsymmetrically substituted azetidines provide another route to functionalized amine derivatives, although this approach would dismantle the desired four-membered ring. researchgate.net

| Strategy | Substrate Type | Controlling Factor | Outcome |

| Directed ortho-Metalation | 2-Arylazetidines | Azetidine ring as directing group | Regioselective ortho-C-H functionalization nih.govthieme-connect.com |

| Ketone α-Alkylation | Unsymmetrical Ketones | Bulky base (e.g., LDA) | Alkylation at the less-hindered α-site (kinetic control) nih.gov |

| Catalytic Ketone Alkylation | Unsymmetrical Ketones | Bulky diphosphine ligand (e.g., DTBM-BP) with Ni catalyst | Alkylation at the more-hindered α-site nih.govresearchgate.net |

This table summarizes strategies for achieving regioselectivity in the functionalization of ketones and azetidines.

Advanced Stereochemical Control in Azetidinyl Ketone Synthesis

Investigations into Regioselective Pathways

The regioselective construction of 2-(azetidin-3-yl)hexan-3-one requires the specific formation of a carbon-carbon bond at the C3 position of the azetidine (B1206935) ring. Research has focused on several key strategies to achieve this, primarily through the manipulation of N-protected azetidin-3-one.

One of the most direct routes involves the generation of an enolate from N-protected azetidin-3-one, followed by alkylation. The regioselectivity of this deprotonation is critical. Asymmetric ketones can form two regioisomeric enolates, but in the case of a symmetrical precursor like N-Boc-azetidin-3-one, deprotonation unambiguously occurs at the C2 (or C4) position. However, to introduce the hexan-3-one moiety at C3, a different approach is needed. A plausible pathway involves a Grignard reaction with N-Boc-azetidin-3-one and a propyl magnesium halide to form a tertiary alcohol, which is then oxidized to the ketone. Subsequent alkylation at the alpha-position to the ketone with an ethyl group would complete the side chain.

Alternatively, the formation of an enolate from N-Boc-azetidin-3-one and its subsequent reaction with an electrophile is a key strategy. The conditions for enolate formation can be kinetically or thermodynamically controlled, influencing which regioisomer is formed if the ketone is asymmetric. quimicaorganica.org For a symmetric ketone like azetidin-3-one, the challenge lies in controlling the C- vs. O-alkylation and preventing dialkylation. The use of specific bases and solvents is crucial. For instance, lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) is commonly used for kinetic enolate formation. quimicaorganica.org

Another powerful regioselective method is the metal-catalyzed cross-coupling of 3-iodoazetidines with organometallic reagents. Iron- and cobalt-catalyzed cross-couplings have been shown to be effective for coupling various Grignard reagents at the C3 position of the azetidine ring. rsc.orgmdpi.com This approach would involve the synthesis of a suitable Grignard reagent corresponding to the hexan-3-one side chain, or a precursor thereof.

The following table summarizes plausible regioselective approaches for the functionalization of the C3 position of the azetidine ring.

| Method | Reagents and Conditions | Expected Intermediate | Reference |

| Grignard Addition | N-Boc-azetidin-3-one, Propylmagnesium bromide, THF, -78 °C | N-Boc-3-hydroxy-3-propylazetidine | reddit.com |

| Enolate Alkylation | N-Boc-azetidin-3-one, LDA, THF; then Ethyl iodide | N-Boc-2-ethylazetidin-3-one | quimicaorganica.org |

| Iron-Catalyzed Cross-Coupling | N-Boc-3-iodoazetidine, (1-ethyl-2-oxobutyl)magnesium bromide, Fe(acac)₃, THF/NMP | N-Boc-2-(azetidin-3-yl)hexan-3-one | rsc.org |

This table presents hypothetical applications of established methods to the target compound, as direct synthesis has not been documented.

Diastereoselective Induction in Azetidine Ring Closure

Achieving diastereoselectivity in the synthesis of this compound often involves controlling the stereochemistry during the formation of the azetidine ring itself. This is typically accomplished through the cyclization of a carefully designed acyclic precursor.

One established method is the intramolecular cyclization of β-amino chlorides or other precursors with suitable leaving groups. The stereochemistry of the substituents on the acyclic chain can direct the formation of either cis or trans products. For example, the cyclization of N-benzyl derivatives has been shown to be highly diastereoselective, leading to a single diastereomer. researchgate.net

The Yang photocyclization is another sophisticated method for creating substituted azetidines with high diastereoselectivity. acs.orgnih.gov In this approach, chiral 2-acyl-3-substituted perhydro-1,3-benzoxazines undergo irradiation to form azetidin-3-ol (B1332694) derivatives. The diastereoselectivity is dependent on the substituents on the nitrogen atom, with N-benzyl derivatives showing complete diastereoselectivity. acs.org The resulting azetidin-3-ol is a direct precursor to the target ketone via oxidation.

Furthermore, rhodium or copper carbenoid N-H insertion of α,α'-dialkyl-α-diazoketones can produce cis-2,4-dialkyl-azetidin-3-ones as single diastereoisomers. researchgate.net While this method installs substituents at C2 and C4, the principles of stereocontrol could be adapted to a synthesis targeting a C3-substituted azetidine.

Below is a table outlining methods for diastereoselective azetidine ring formation applicable to the synthesis of precursors for this compound.

| Cyclization Method | Precursor Type | Stereochemical Outcome | Reference |

| Anionic Intramolecular Alkylation | β-Amino chloride with N-benzyl group | Single diastereomer | researchgate.net |

| Yang Photocyclization | N-benzyl-2-acyl-perhydro-1,3-benzoxazine | Single diastereomer | acs.orgnih.gov |

| Rh/Cu Carbenoid N-H Insertion | α,α'-dialkyl-α-diazoketone | cis-2,4-dialkyl-azetidin-3-one | researchgate.net |

This table illustrates how established diastereoselective methods could be applied, as specific data for the target compound is not available.

Enantioselective Synthesis and Chiral Resolution Techniques

The production of a single enantiomer of this compound is a critical final step for many applications. This can be achieved either through asymmetric synthesis, where the desired stereochemistry is set during the reaction, or by resolving a racemic mixture.

Enantioselective Synthesis often employs chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, chiral perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol can be used to synthesize enantiopure azetidin-3-ol derivatives through stereospecific Yang photocyclization. acs.org After the reaction, the chiral auxiliary is cleaved to yield the enantiomerically pure product. Another approach is the enantioselective addition of organometallic reagents to the carbonyl group of N-protected azetidin-3-one, guided by a chiral catalyst.

Chiral Resolution is a classical and widely used technique to separate enantiomers from a racemic mixture. wikipedia.org The most common method is the formation of diastereomeric salts. wikipedia.org The racemic azetidine derivative, which is basic, can be reacted with a chiral acid, such as tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.orggoogle.com These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Another powerful resolution technique is chiral column chromatography . In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. aocs.org The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation.

The following table compares different approaches to obtaining enantiomerically pure this compound.

| Technique | Principle | Example Reagent/Method | Reference |

| Asymmetric Synthesis | Use of a chiral auxiliary to direct stereochemistry. | Yang photocyclization with a (-)-8-aminomenthol-derived auxiliary. | acs.org |

| Chiral Resolution (Diastereomeric Salt Formation) | Formation of separable diastereomeric salts with a chiral resolving agent. | (R,R)-Tartaric acid or (S)-Mandelic acid. | wikipedia.orggoogle.com |

| Chiral Resolution (Chromatography) | Differential interaction of enantiomers with a chiral stationary phase. | HPLC with a Chiralcel™ column. | aocs.org |

This table provides a general overview of techniques applicable to the target compound based on methods used for similar structures.

Chemical Reactivity and Mechanistic Transformations of 2 Azetidin 3 Yl Hexan 3 One

Reactivity at the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for chemical reactions. Its reactivity is largely governed by the significant ring strain (approximately 25.4 kcal/mol) and the presence of a lone pair of electrons on the nitrogen. researchgate.netrsc.org This strain makes the ring susceptible to opening under certain conditions, while the nitrogen's nucleophilicity allows for a variety of functionalization reactions. researchgate.netrsc.org

The nitrogen atom in azetidines can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation. These transformations are fundamental in medicinal chemistry for modifying the properties of azetidine-containing molecules. acs.org For instance, the nitrogen can be deprotected from a Boc (tert-butyloxycarbonyl) group and subsequently derivatized. acs.orgresearchgate.net

Table 1: Predicted Reactions at the Azetidine Nitrogen

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl azetidinium salt | The nitrogen acts as a nucleophile. |

| N-Acylation | Acyl chloride or anhydride | N-Acyl azetidine | Forms a stable amide bond. |

| N-Arylation | Aryl halide with catalyst | N-Aryl azetidine | Often requires a catalyst like palladium. |

Transformations Involving the Hexan-3-one Carbonyl Group

The carbonyl group of the hexan-3-one portion of the molecule is an electrophilic center and is susceptible to nucleophilic attack. cymitquimica.com Its reactivity is typical of ketones and can be influenced by the adjacent azetidine ring.

Standard transformations of the carbonyl group include reduction to the corresponding alcohol (2-(azetidin-3-yl)hexan-3-ol), which can be achieved using various reducing agents like sodium borohydride. chegg.com The synthesis of hexan-3-ol from but-1-yne is a known transformation, highlighting the accessibility of such alcohol derivatives. chegg.com Another important reaction is the Wittig reaction, which can convert the carbonyl group into an alkene.

The presence of the α-amino group (from the azetidine) can also influence the reactivity, potentially participating in intramolecular reactions or directing the stereochemical outcome of reactions at the carbonyl center. The oxidation of alcohols to carbonyl compounds is a reversible process, and various methods exist for this transformation. acs.orgrsc.org

Table 2: Predicted Transformations of the Hexan-3-one Carbonyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Tertiary alcohol |

| Wittig Reaction | Ph₃P=CH₂ | Alkene |

Functional Group Derivatization of Azetidine Ring Substituents

The functionalization of the azetidine ring itself, beyond the nitrogen atom, offers a pathway to a wide array of complex molecules. researchgate.net

A powerful strategy for the functionalization of azetidines involves the deprotonation of a C-H bond to form a metallated intermediate, which is then quenched with an electrophile. mdpi.comresearchgate.net This approach allows for the introduction of various substituents at specific positions on the azetidine ring. researchgate.net

The lithiation of N-protected azetidines, followed by reaction with an electrophile, is a well-documented method for creating C-C bonds. mdpi.comuniba.it For example, N-Boc-3-iodoazetidine can undergo a lithium-iodine exchange to generate a lithiated species at the C3 position, which can then be trapped by an electrophile. uniba.it This process can be highly stereoselective, leading to enantioenriched 2,2-disubstituted azetidines. mdpi.com The choice of solvent and temperature can be critical for the success of these reactions. uniba.it

Table 3: Examples of Electrophilic Quenching of Metallated Azetidines

| Metallating Agent | Electrophile | Product |

|---|---|---|

| n-BuLi | D₂O | Deuterated azetidine |

| s-BuLi | Alkyl halide | Alkylated azetidine |

Azetidines can undergo dimerization and aminopropylation reactions, which are often catalyzed by acids or transition metals. arkat-usa.org The dimerization can occur through the opening of the strained ring, followed by the attack of another azetidine molecule. arkat-usa.orgchemrxiv.org This process can be controlled to produce specific dimers or be part of a polymerization process. arkat-usa.org

Aminopropylation involves the use of azetidine as a source of a 3-aminopropyl group. arkat-usa.org This reaction has been used to synthesize various N-aminopropyl scaffolds, which are of interest in medicinal chemistry. arkat-usa.org The reaction conditions, including the catalyst, solvent, and temperature, play a crucial role in determining the outcome of these reactions. arkat-usa.org

Spectroscopic and Advanced Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. nih.gov For 2-(Azetidin-3-YL)hexan-3-one (C₉H₁₇NO), HRMS would provide a mass measurement with high accuracy (typically to four or five decimal places), confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. nih.gov The fragmentation pattern of this compound would be expected to show characteristic cleavages. libretexts.org Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which could lead to the loss of a propyl or ethyl radical. libretexts.org Cleavage of the azetidine (B1206935) ring is also anticipated, providing fragments indicative of this heterocyclic system.

Interactive Data Table: Predicted HRMS Fragmentation

| Fragment Ion | Proposed Structure/Loss |

| [M-C₂H₅]⁺ | Loss of ethyl radical from the ketone |

| [M-C₃H₇]⁺ | Loss of propyl radical from the ketone |

| [M-C₆H₁₁O]⁺ | Cleavage of the bond between the azetidine ring and the side chain |

| Various | Fragments arising from the opening of the azetidine ring |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the ketone and the secondary amine. wpmucdn.com

A strong, sharp absorption band in the region of 1710-1725 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic ketone. utdallas.edulibretexts.org The N-H stretching vibration of the secondary amine in the azetidine ring would appear as a single, weaker band in the range of 3300-3500 cm⁻¹. orgchemboulder.com Other significant absorptions would include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-N stretching in the 1250–1020 cm⁻¹ region. orgchemboulder.commsu.edu

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Medium, sharp | N-H stretch (secondary amine) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1715 | Strong, sharp | C=O stretch (ketone) |

| ~1465 | Variable | C-H bend (methylene) |

| ~1100 | Medium | C-N stretch (aliphatic amine) |

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

While NMR techniques can provide information on relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and the solid-state conformation of a chiral molecule. mdpi.com If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. nih.govnih.gov This would definitively confirm the connectivity and provide an exact three-dimensional model of the molecule, resolving any ambiguities in stereochemical assignments, such as the cis/trans relationship of substituents on the azetidine ring. researchgate.netacs.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC, Column Chromatography, Recrystallization)

The purification and assessment of the purity of "this compound" are critical steps following its synthesis to ensure the removal of starting materials, reagents, and byproducts. A suite of chromatographic techniques, alongside recrystallization, is employed to isolate the compound in a highly purified form, suitable for subsequent analytical characterization and further applications. The choice of method is often guided by the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound.

Column Chromatography

Flash column chromatography is a cornerstone technique for the purification of azetidine derivatives on a preparative scale. mdpi.comacs.orgnih.govrsc.orgnih.gov For compounds analogous to "this compound", silica (B1680970) gel is the most commonly used stationary phase due to its versatility and effectiveness in separating compounds based on polarity. The selection of the mobile phase (eluent) is crucial for achieving optimal separation. Typically, a gradient of solvents with increasing polarity is used, starting with a non-polar solvent like hexane (B92381) or pentane (B18724) and gradually introducing a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. acs.orgnih.govrsc.org This allows for the sequential elution of compounds based on their affinity for the stationary phase.

In the synthesis of various substituted azetidines, purification is frequently accomplished using silica gel column chromatography. mdpi.comacs.orgnih.govrsc.org For instance, the purification of N-substituted azetidin-2-ones has been successfully carried out with an eluent system of ethyl acetate/isohexane. rsc.org Similarly, other azetidine derivatives have been purified using gradients of ethyl acetate in hexane or methanol (B129727) in dichloromethane. acs.orgnih.gov Given the structure of "this compound", which contains both a ketone and a secondary amine, a solvent system of intermediate polarity would be expected to be effective.

An illustrative table of solvent systems used for the column chromatography of related azetidine compounds is provided below.

| Compound Type | Stationary Phase | Eluent System | Reference |

| N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | Silica Gel | 10–40% EtOAc in hexane | nih.gov |

| 3,3-dimethyl-azetidin-2-ones | Silica Gel | 0-50% EtOAc / isohexane | rsc.org |

| 3-substituted azetidinic amino acids | Silica Gel | PE/AcOEt, 95:5 | |

| 1,3'-biazetidine derivative | Silica Gel | n-hexane/ethyl acetate, v/v, 4:1 | mdpi.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of the synthesis of "this compound". nih.govorientjchem.org It is also used to identify the optimal solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with silica gel, which is then developed in a chamber containing a specific eluent. The separation is based on the same principles as column chromatography. The positions of the compounds are visualized, typically under UV light or by staining with an appropriate reagent like potassium permanganate (B83412) or iodine. orientjchem.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying compounds and assessing purity. For related azetidine compounds, eluent systems such as ethyl acetate/hexane are commonly used for TLC analysis. orientjchem.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the final assessment of the purity of "this compound". rsc.orgnih.gov It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. The method typically employs a stationary phase, such as a C18 (reversed-phase) column, and a mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rsc.org Detection is commonly achieved using a UV detector. For a range of azetidinone derivatives, purity of over 95% has been confirmed using analytical HPLC. rsc.orgnih.gov

Furthermore, since "this compound" possesses a chiral center at the 3-position of the azetidine ring, chiral HPLC can be employed to separate and quantify the enantiomers. This is particularly important if the compound is synthesized as a racemate and the biological activity is stereospecific. Chiral stationary phases, such as those based on modified cellulose (B213188) or amylose, are used for this purpose. rsc.orgscielo.brresearchgate.net The separation of enantiomers of related azetidine compounds has been successfully demonstrated using chiral HPLC. rsc.org

A hypothetical HPLC data table for the purity analysis of "this compound" is presented below.

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile in water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~ 8.5 min (for the main peak) |

| Purity | >98% (as determined by peak area) |

Recrystallization

Recrystallization is a classical and effective method for the final purification of solid compounds like "this compound", particularly for removing small amounts of impurities. The principle involves dissolving the crude compound in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of azetidine derivatives include mixtures like methanol/methyl tert-butyl ether. google.com The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Molecular Dynamics Simulations of Azetidine (B1206935) Scaffolds in Protein Interactions (Methodology Focus)

Molecular Docking: This computational technique is pivotal for predicting the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.govmdpi.com For 2-(Azetidin-3-YL)hexan-3-one, the process begins with generating a 3D model of the compound. This model is then placed into the binding site of a target protein using docking software. jscimedcentral.compharmafeatures.com The software's algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site. nih.gov A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. nih.govmdpi.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations offer a dynamic view of the ligand-protein complex, providing insights that a static docking pose cannot. nih.govspringernature.com MD simulations solve Newton's equations of motion for the atoms in the system, simulating their movement over time. github.io This requires a force field, a set of parameters that defines the potential energy of the system, to describe the bonded and non-bonded interactions. github.io Since this compound is a novel compound, its force field parameters would need to be carefully generated, often using quantum mechanical calculations to ensure accuracy. uiuc.edunih.govfrontiersin.org The simulation reveals the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules, providing a more realistic and detailed understanding of the binding event. nih.govfrontiersin.org

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | LYS72 | Hydrogen Bond (Azetidine NH) |

| LEU120 | Hydrophobic (Hexyl Chain) | ||

| ASP184 | Hydrogen Bond (Ketone C=O) | ||

| 2 | -7.9 | GLU91 | Hydrogen Bond (Azetidine NH) |

| VAL57 | Hydrophobic (Hexyl Chain) | ||

| 3 | -7.2 | LYS72 | Hydrogen Bond (Ketone C=O) |

| ILE135 | Hydrophobic (Hexyl Chain) |

Quantum Chemical Calculations for Mechanistic Insights and Selectivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and elucidating reaction mechanisms at an atomic level. grnjournal.usacs.org These methods can be applied to this compound to predict its reactivity and the selectivity of its chemical transformations.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a proposed reaction can be mapped out. fiveable.me This allows for the determination of activation barriers, which are crucial for predicting reaction rates and understanding why one reaction pathway is favored over another (kinetics vs. thermodynamics). acs.orgfiveable.me For instance, DFT calculations could be used to predict the regioselectivity of an electrophilic attack on the azetidine ring or the stereoselectivity of a nucleophilic addition to the ketone group. rsc.orgunimi.itnih.gov Such studies provide deep mechanistic insights that are often difficult to obtain experimentally and can guide the rational design of synthetic routes. rsc.orgucsb.eduacs.org

Table 2: Illustrative DFT Calculation of Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A (Product 1) | TS-A | 15.2 | Major Product (Kinetic Control) |

| Pathway B (Product 2) | TS-B | 22.5 | Minor Product |

Computational Approaches to Scaffold Hopping and Bioisosteric Design

Scaffold Hopping: This strategy aims to identify novel molecular cores (scaffolds) that can replace the azetidine ring of this compound while maintaining or improving its biological activity. tandfonline.combohrium.com Computational scaffold hopping methods search vast chemical databases for molecules that, despite having a different core structure, present a similar 3D arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups). tandfonline.comresearchgate.net This can lead to the discovery of new, patentable chemical series with potentially improved properties. oup.com

Bioisosteric Design: Bioisosterism involves replacing a functional group or a substructure with another that has similar physical or chemical properties, with the goal of enhancing the molecule's pharmacological profile. acs.orgresearchgate.net The azetidine ring itself can be considered a bioisostere of larger or more flexible rings. Computational methods are used to search for and evaluate potential bioisosteric replacements for parts of the this compound structure. nih.gov For example, the azetidine ring could be replaced with an oxetane (B1205548) or cyclobutane (B1203170) ring to modulate properties like polarity and metabolic stability. Quantum mechanical methods can be employed to predict the impact of these subtle changes on binding affinity, offering a more accurate assessment than standard force fields. researchgate.net These in silico techniques accelerate the optimization process by prioritizing the most promising analogs for synthesis. spirochem.com

Table 3: Potential Bioisosteric Replacements for the Azetidine Scaffold

| Original Scaffold | Potential Bioisostere | Rationale for Replacement |

| Azetidine | Oxetane | Modulate polarity, improve solubility |

| Azetidine | Cyclobutane | Decrease polarity, enhance metabolic stability |

| Azetidine | Pyrrolidine | Increase flexibility, explore larger binding pockets |

Conformational Landscape Analysis of Azetidine-Containing Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative energies. Due to the ring strain inherent in the four-membered ring, azetidine-containing molecules like this compound have a distinct conformational landscape. libretexts.orgrsc.org

Table 4: Calculated Relative Energies of this compound Conformers

| Conformer | Azetidine Ring Pucker (Dihedral Angle) | Side Chain Orientation | Relative Energy (kcal/mol) |

| 1 | 35° | Extended | 0.00 |

| 2 | 37° | Folded | 1.25 |

| 3 | 25° | Extended | 2.10 |

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 40–50°C | |

| Solvent | Anhydrous THF | |

| Catalyst | Pd(OAc) (5 mol%) | |

| Purification Method | Silica gel chromatography |

Q. Table 2. Standard Spectroscopic Reference Peaks

| Functional Group | NMR Shift (H) | IR Stretch (cm) |

|---|---|---|

| Azetidine N-CH | 3.6–3.8 ppm | 1200–1250 |

| Ketone C=O | - | 1720–1740 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.